Tributyl tin

描述

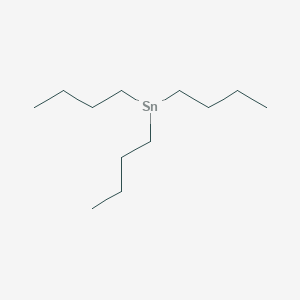

Tributylstannanyl, also known as tributyltin hydride, is an organotin compound with the chemical formula C12H27Sn. It belongs to the class of trialkyltins, where the tin atom is linked to three butyl groups. This compound is widely used in organic synthesis, particularly in radical reactions due to its ability to donate hydrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions

Tributylstannanyl can be synthesized through several methods. One common method involves the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method is the reduction of tributyltin chloride with lithium aluminium hydride . These reactions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, tributylstannanyl is produced on a larger scale using similar reduction methods. The process involves the careful handling of reagents and maintaining specific reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

化学反应分析

Reactions with Alkyl Bromides

Tributylstannyl anionoids (Bu3SnM, where M = Li, K, Cs) react with alkyl bromides .

| Reactant | Conditions | Products |

|---|---|---|

| Tributylstannyllithium + n-octyl bromide | THF, -20 °C | Alkylation product in high yield |

| Tributylstannyllithium + cyclobutyl bromide | THF, -20 °C | Ring-opened alkylation product |

| Tributylstannyl anionoids + cyclopropylcarbinyl bromide | THF, -20 °C, absence or presence of trapping agents | Cyclic and ring-opened alkylation products (36-79%), tetrabutyltin (3-28%), and hexabutylditin (up to 49%) |

Reduction Reactions

Tributyltin hydride is a radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen . It is useful in dehalogenation and intramolecular radical cyclization .

- Tributyltin hydride can be used in the conjugate reduction of α,β-unsaturated ketones .

- It can be replaced with stannanes in radical reactions, and the tin-containing byproducts can be removed by mild hydrolysis and extraction with aqueous NaHCO3 .

- Tributyltin hydride reacts with acyl chlorides in a palladium-catalyzed reaction to produce aldehydes .

Reactions with Grignard Reagents

o-bromonitrobenzenes react with vinyl Grignard reagents to produce 7-bromoindoles, using the o-bromine atom to direct the cyclization. Subsequent reduction using a heteroaryl radical methodology yields 7-unsubstituted indoles .

Interactions with Biological Molecules

Tributyltin interacts with mitochondria, decreasing mitochondrial membrane potential and inducing cytochrome c release . This is prevented by dithiols like dithiothreitol and 2,3-dimercaptopropanol, but not by monothiols . Tributyltin interacts with the adenine nucleotide translocator, which leads to apoptosis .

Environmental Degradation

TBT has a half-life of one to two weeks in marine water, but when accumulated in sediments, its half-life is about 2 years . TBT often bonds to suspended material and sediments, where it can remain and be released for up to 30 years .

Other Reactions

Tributyltin reacts quantitatively at room temperature with bromide or iodine, resulting in cleavage of the Sn-O bond . In the presence of oxygen, light, or heat, slow breakdown occurs with the formation of tetra-n-butyltin, di-n-butyltin oxide, and eventually tin (IV) oxide by dealkylation .

科学研究应用

Industrial Applications

1.1 Antifouling Agent

TBT was historically employed as a broad-spectrum biocide in antifouling coatings for ships and marine structures. Its effectiveness in preventing biofouling led to widespread adoption until environmental concerns arose due to its toxicity to marine life. Studies indicate that TBT caused significant ecological damage, including the feminization of male mollusks and population declines of various species .

1.2 PVC Stabilizers

In the plastics industry, TBT derivatives are used as heat and light stabilizers in polyvinyl chloride (PVC) processing. Mono- and dibutyltin compounds are preferred for their ability to enhance the durability and clarity of PVC products, which are utilized in various applications ranging from construction materials to food packaging .

Environmental Impact

The use of TBT has raised serious environmental concerns, leading to its ban in many regions due to its persistence and bioaccumulation in marine ecosystems. The compound has been linked to endocrine disruption in marine organisms, significantly affecting reproductive systems and leading to population declines .

Case Study: Imposex in Gastropods

Research on the impact of TBT on gastropod populations revealed a direct correlation between TBT exposure and the occurrence of imposex—a condition where female snails develop male characteristics. This phenomenon has been documented extensively and serves as a critical indicator of environmental health .

Regulatory Framework

Due to the adverse effects associated with TBT, international regulations have been implemented to control its use. The International Convention on the Control of Harmful Anti-Fouling Systems on Ships (AFS Convention) prohibits the application of TBT-based antifouling paints on vessels .

Data Tables

| Application | Description | Environmental Impact |

|---|---|---|

| Antifouling Agent | Used in marine coatings to prevent biofouling | Toxicity to marine life; endocrine disruption |

| PVC Stabilizers | Enhances heat and light stability in PVC products | Potential leaching into the environment |

| Agrochemical Uses | Utilized as fungicides and miticides in agriculture | Risks of soil and water contamination |

作用机制

The mechanism of action of tributylstannanyl involves its ability to donate hydrogen atoms in radical reactions. This property makes it an effective reducing agent in various organic transformations. The compound can also participate in electron-transfer processes, leading to the formation of stannyl and alkyl radicals . These radicals then undergo further reactions to produce the desired products.

相似化合物的比较

Similar Compounds

Similar compounds to tributylstannanyl include:

Tri-n-butylstannane: Another trialkyltin compound with similar chemical properties.

Tri-n-butylstannyl oxazole: Used in Stille coupling reactions and other organic transformations.

Tri-n-butylstannyl thiazole: Also used in Stille coupling reactions and has similar reactivity to tributylstannanyl.

Uniqueness

Tributylstannanyl is unique due to its high reactivity in radical reactions and its ability to donate hydrogen atoms effectively. This makes it a valuable reagent in organic synthesis, particularly in the preparation of complex molecules and the reduction of various functional groups.

生物活性

Tributyl tin (TBT) is a well-known organotin compound that has garnered significant attention due to its biological activity and environmental impact. This article delves into the various aspects of TBT's biological activity, including its cytotoxic effects, mechanisms of action, and implications for aquatic environments and human health. The information presented here is drawn from diverse research studies and case analyses.

This compound is a triorganotin compound historically used in antifouling paints, wood preservatives, and various industrial applications. Its widespread use has led to environmental contamination, particularly in marine ecosystems. TBT is recognized for its endocrine-disrupting properties and toxicity to various organisms.

Recent studies have highlighted TBT's potent cytotoxic effects across different cell lines, suggesting potential applications in cancer therapy.

2.1 In Vitro Studies

A comparative study demonstrated that tributyltin derivatives exhibit significant cytotoxicity, often surpassing that of established chemotherapeutic agents like cisplatin. The mechanism of action appears to involve the inhibition of glucose uptake and induction of apoptosis through various pathways:

- Cell Death Mechanisms : TBT induces cell death through:

2.2 Case Study: TBT-OCOCF3

The derivative TBT-OCOCF3 was specifically designed to balance toxicity and antitumor activity. This compound demonstrated enhanced sensitivity in tumorigenic cells when combined with other agents, showcasing its potential as an anticancer agent .

3. Environmental Impact

TBT's biological activity extends beyond human health; it significantly affects aquatic ecosystems.

3.1 Effects on Marine Life

Studies have shown that TBT exposure leads to reproductive and developmental impairments in marine organisms:

- Fertilization Rates : TBT exposure has been linked to decreased fertilization rates in sea urchins (Hemicentrotus pulcherrimus), with significant developmental delays observed at concentrations as low as 4.73 ppb .

- Chronic Contaminant : TBT is recognized as a chronic contaminant, affecting marine biodiversity and leading to long-term ecological consequences .

| Organism | TBT Concentration (ppb) | Effect on Development |

|---|---|---|

| Sea Urchin | 4.73 | Decreased fertilization success |

| Fish (various species) | Variable | Endocrine disruption, reproductive failure |

4. Implications for Human Health

The potential human health risks associated with TBT exposure are also a concern:

- Endocrine Disruption : TBT has been shown to mimic estrogen, potentially leading to reproductive health issues in humans .

- Toxicity Studies : Research indicates that organotin compounds can cause significant toxicity at low concentrations, necessitating further investigation into their effects on human health .

5. Conclusion

This compound remains a compound of significant concern due to its potent biological activity and environmental persistence. Its dual role as a potential therapeutic agent and an environmental contaminant underscores the need for continued research into its mechanisms of action and broader implications for ecosystems and human health.

属性

CAS 编号 |

688-73-3 |

|---|---|

分子式 |

C12H28Sn |

分子量 |

291.06 g/mol |

IUPAC 名称 |

tributylstannane |

InChI |

InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;; |

InChI 键 |

DBGVGMSCBYYSLD-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)CCCC |

规范 SMILES |

CCCC[SnH](CCCC)CCCC |

沸点 |

112.5-113.5 @ 8 mm Hg |

颜色/形态 |

A liquid. |

密度 |

1.103 @ 20 °C |

Key on ui other cas no. |

56573-85-4 688-73-3 |

Pictograms |

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同义词 |

TBTC chloride tri-n-butyl tin maleate tri-n-butyltin tri-n-butyltin chloride tri-n-butyltin hydride tributyltin tributyltin acetate tributyltin chloride tributyltin fluoride tributyltin hydride tributyltin ion (1+) tributyltin tetrafluoroborate tributyltin-d27 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of preparing enantiomerically pure (E)-4-(tributylstannanyl)but-3-en-2-ol?

A1: Enantiomerically pure compounds are crucial in organic synthesis, particularly for pharmaceuticals and agrochemicals. The paper describes a method for preparing enantiomerically pure (E)-4-(tributylstannanyl)but-3-en-2-ol []. This compound is a valuable building block in organic synthesis, specifically as a substrate in Stille coupling reactions. Having access to the enantiomerically pure form allows for the synthesis of more complex chiral molecules with defined stereochemistry, which is essential for controlling biological activity and reducing potential side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。